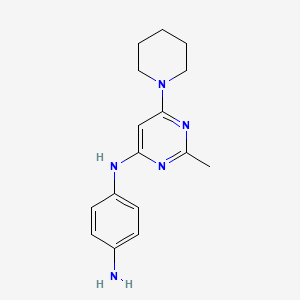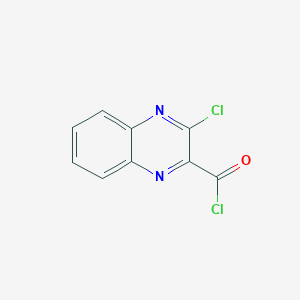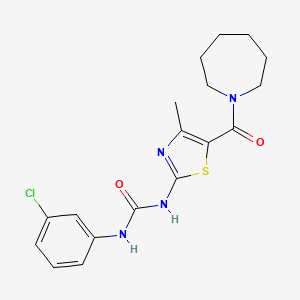
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine with 3-chlorophenyl isocyanate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to form the final product.
Starting Materials
5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine, 3-chlorophenyl isocyanate, N,N-dimethylformamide dimethyl acetal
Reaction
Step 1: 5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine is reacted with 3-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding urea derivative., Step 2: N,N-dimethylformamide dimethyl acetal is added to the reaction mixture and the resulting mixture is stirred at room temperature for a suitable period of time., Step 3: The reaction mixture is then hydrolyzed using a suitable acid to form the final product, 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea.
作用机制
The mechanism of action of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the development of various diseases. It has also been shown to have an effect on the immune system, modulating the activity of immune cells involved in inflammation and disease.
生化和生理效应
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of immune cells. It has also been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea in laboratory experiments include its well-studied biological activities and its potential use in the treatment of various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For research on 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea include further studies on its mechanism of action, potential side effects, and its use in the treatment of various diseases. It may also be studied for its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, research may focus on the development of new synthetic analogs with improved biological activity and reduced side effects.
Conclusion:
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. While further research is needed to fully understand its mechanism of action and potential side effects, it has the potential to be used in the treatment of various diseases. Future research may focus on developing new synthetic analogs and studying its use in combination with other drugs or therapies.
科学研究应用
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
属性
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-9-4-2-3-5-10-23)26-18(20-12)22-17(25)21-14-8-6-7-13(19)11-14/h6-8,11H,2-5,9-10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVDILNHKKXJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

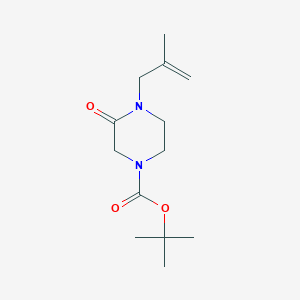
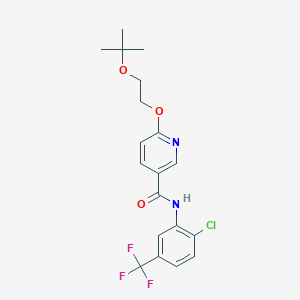
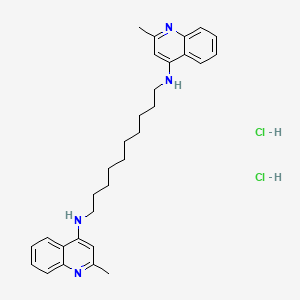
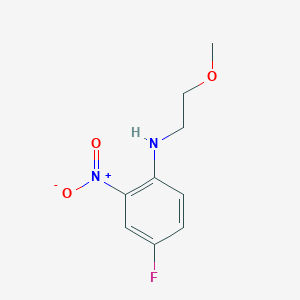
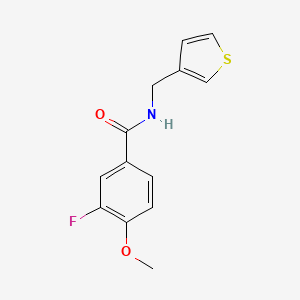
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)
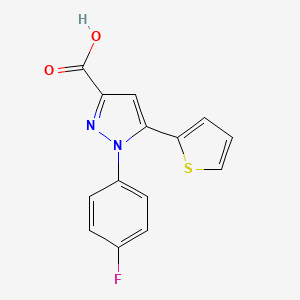
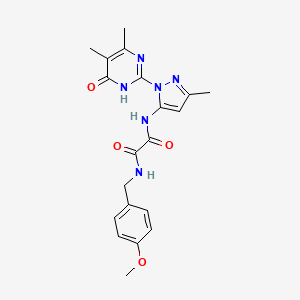
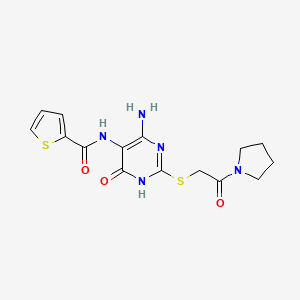
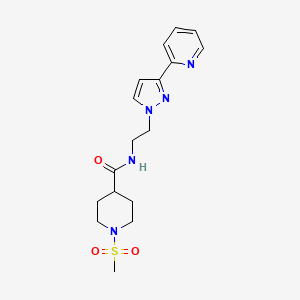
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
